![molecular formula C16H12N2O6 B1596703 2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 23328-66-7](/img/structure/B1596703.png)
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as isoindoline-1,3-dione derivatives, has been reported in the literature . These compounds were synthesized in good yield (47.24–92.91%). The structure of the new imides was confirmed by various methods of analysis such as FT–IR, H NMR, and MS .Scientific Research Applications
a. Antitumor Activity: Studies have investigated the compound’s potential as an antitumor agent. Its ability to inhibit specific kinases, such as polo-like kinases, has drawn attention . These kinases play crucial roles in cell division and are implicated in oncogenesis. Researchers are exploring derivatives based on this compound for targeted cancer therapies.
b. Anti-Inflammatory Properties: Given its unique structure, the compound may exhibit anti-inflammatory effects. Researchers have explored its interactions with inflammatory pathways, aiming to develop anti-inflammatory drugs.
Heterocyclic Chemistry
The compound’s isoindoline ring system contributes to its versatility:
a. Heterocyclic Synthesis: Scientists have used this compound as a starting material for the synthesis of other heterocyclic compounds. Its reactivity allows for the introduction of diverse substituents.
b. Aromatic Heterocycles: The compound’s aromatic character makes it relevant in the design of aromatic heterocycles with specific electronic properties.
properties
IUPAC Name |
2,6-bis(oxiran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-13-9-1-10-12(16(22)18(14(10)20)4-8-6-24-8)2-11(9)15(21)17(13)3-7-5-23-7/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMPVOLRQDQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC5CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371275 | |
Record name | 2,6-Bis[(oxiran-2-yl)methyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone | |
CAS RN |
23328-66-7 | |
Record name | 2,6-Bis[(oxiran-2-yl)methyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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